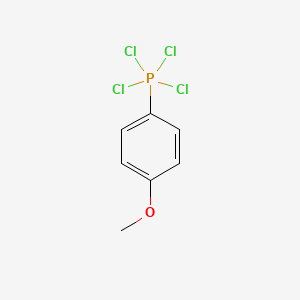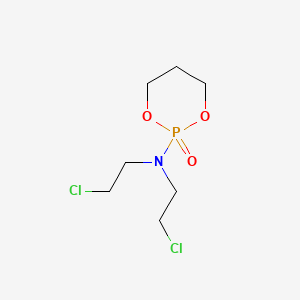![molecular formula C20H18O2 B14500530 2-[(4-Hydroxyphenyl)(4-methylphenyl)methyl]phenol CAS No. 63074-85-1](/img/structure/B14500530.png)
2-[(4-Hydroxyphenyl)(4-methylphenyl)methyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Hydroxyphenyl)(4-methylphenyl)methyl]phenol is an organic compound with the molecular formula C13H12O2 and a molecular weight of 200.23 g/mol . This compound is a white to off-white solid at room temperature and is soluble in organic solvents such as ethanol, dichloromethane, and benzene . It is primarily used as an intermediate in the synthesis of dyes and photosensitizers .
Vorbereitungsmethoden
The synthesis of 2-[(4-Hydroxyphenyl)(4-methylphenyl)methyl]phenol can be achieved through several methods. One common method involves the reaction of aniline and catechol under acidic conditions . This reaction requires heating and proceeds at a relatively slow rate . Industrial production methods often involve similar synthetic routes but may use different catalysts or reaction conditions to optimize yield and efficiency .
Analyse Chemischer Reaktionen
2-[(4-Hydroxyphenyl)(4-methylphenyl)methyl]phenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield hydroquinones .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various organic compounds . In biology and medicine, it serves as a precursor for the development of pharmaceuticals and other bioactive molecules . In the industry, it is utilized in the production of dyes, particularly blue, purple, and red dyes . Additionally, it is used as a photosensitizer in photochemical reactions .
Wirkmechanismus
The mechanism of action of 2-[(4-Hydroxyphenyl)(4-methylphenyl)methyl]phenol involves its interaction with specific molecular targets and pathways. The compound can undergo redox reactions, which play a crucial role in its biological activity . These reactions can lead to the generation of reactive oxygen species, which can interact with cellular components and induce various biological effects . The exact molecular targets and pathways involved may vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
2-[(4-Hydroxyphenyl)(4-methylphenyl)methyl]phenol can be compared with other similar compounds such as 2,4’-methylenediphenol and 2,4’-methylenebis(phenol) . These compounds share similar structural features but may differ in their chemical reactivity and applications. For example, 2,4’-methylenediphenol is also used as an intermediate in dye synthesis but may have different solubility and stability properties . The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
63074-85-1 |
|---|---|
Molekularformel |
C20H18O2 |
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
2-[(4-hydroxyphenyl)-(4-methylphenyl)methyl]phenol |
InChI |
InChI=1S/C20H18O2/c1-14-6-8-15(9-7-14)20(16-10-12-17(21)13-11-16)18-4-2-3-5-19(18)22/h2-13,20-22H,1H3 |
InChI-Schlüssel |
CIUSEYRZYNCFHA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)O)C3=CC=CC=C3O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


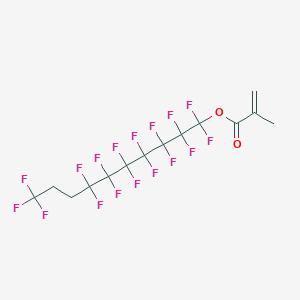
![3-[4-(2,2-Dichloro-1,1-difluoroethoxy)benzene-1-sulfonyl]prop-2-enenitrile](/img/structure/B14500453.png)
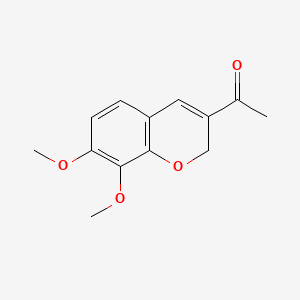

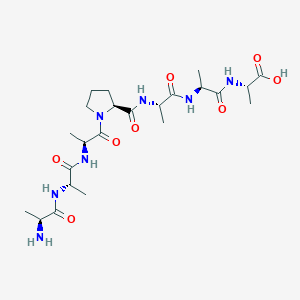
![Methanesulfonamide, N-[4-(dimethylamino)phenyl]-](/img/structure/B14500478.png)

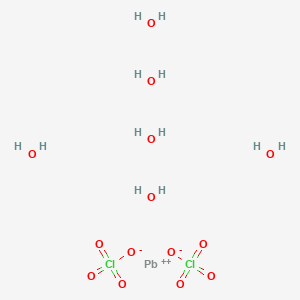
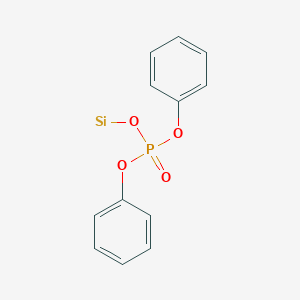

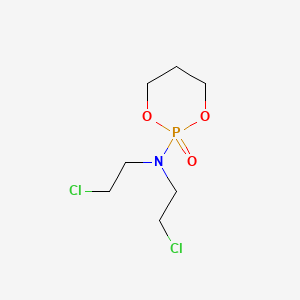
![[3-(Methoxymethyl)-2-methylpyridin-4-yl]methanol](/img/structure/B14500513.png)
